Substance K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

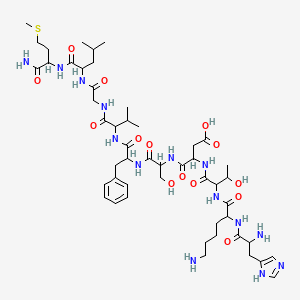

Substance K, also known as Neurokinin A, is a member of the tachykinin family of neuropeptide neurotransmitters. Tachykinins are known for their role in nociceptive processing, satiety, and smooth muscle contraction. Neurokinin A is produced from the same preprotachykinin A gene as the neuropeptide substance P. Both substance P and Neurokinin A are encoded by the same mRNA, which when alternatively spliced can be translated into either compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neurokinin A is synthesized through the translation of the preprotachykinin A gene. The gene undergoes alternative splicing to produce either substance P or Neurokinin A. This process involves the transcription of the gene into mRNA, followed by the translation of the mRNA into the peptide sequence of Neurokinin A .

Industrial Production Methods: Industrial production of Neurokinin A involves recombinant DNA technology. The gene encoding Neurokinin A is inserted into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under optimal conditions to express and produce Neurokinin A, which is then purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neurokinin A undergoes various biochemical reactions, including:

Oxidation: Neurokinin A can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can occur in the presence of reducing agents, leading to the formation of reduced peptides.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, superoxide radicals.

Reducing Agents: Dithiothreitol, beta-mercaptoethanol.

Enzymes: Proteases, peptidases.

Major Products Formed:

Oxidized Neurokinin A: Formed through oxidation reactions.

Reduced Neurokinin A: Formed through reduction reactions.

Modified Neurokinin A: Formed through substitution reactions.

Scientific Research Applications

Neurokinin A has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.

Biology: Studied for its role in nociceptive processing, satiety, and smooth muscle contraction.

Medicine: Investigated for its potential therapeutic applications in pain management, inflammatory diseases, and gastrointestinal disorders.

Industry: Used in the development of peptide-based drugs and as a standard in peptide analysis.

Mechanism of Action

Neurokinin A exerts its effects by binding to the Neurokinin A receptor (also known as the Substance K receptor). This receptor is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system. The binding of Neurokinin A to its receptor leads to the activation of intracellular signaling pathways, resulting in various physiological responses such as smooth muscle contraction, pain perception, and inflammatory responses .

Comparison with Similar Compounds

Substance P: Another member of the tachykinin family, produced from the same preprotachykinin A gene.

Neurokinin B: A related tachykinin peptide with similar functions.

Comparison:

Substance P: Both Neurokinin A and Substance P are produced from the same gene but differ in their peptide sequences and receptor affinities. Neurokinin A has a higher affinity for the Neurokinin A receptor, while Substance P has a higher affinity for the Neurokinin 1 receptor.

Properties

IUPAC Name |

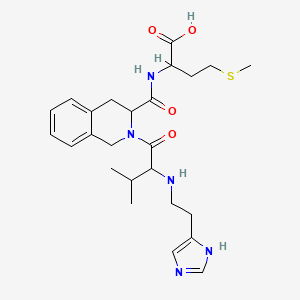

3-[[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAUFJZALFKPBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H80N14O14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)

![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)

![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)

![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2S,4R,5S,6R)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B10781108.png)

![2-{3-[4-(5-Chloro-2-methoxy-phenyl)-piperazin-1-yl]-propylamino}-pyrimidine-4-carboxylic acid amide](/img/structure/B10781112.png)

![5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)

![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)